
(4-Tert-butylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Tert-butylcyclohexyl)methanamine” is a chemical compound with the CAS Number: 581813-13-0 . It has a molecular weight of 169.31 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 . This compound contains a total of 35 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Analytical Characterizations in Forensic Toxicology
- Research has focused on the analytical characterizations of psychoactive substances, including arylcyclohexylamines, using various analytical techniques. These characterizations are vital in forensic toxicology for the identification of new psychoactive substances (Wallach et al., 2016).
Solvent Dependence in Chemical Reactions
- Studies on the relative partition coefficients between aqueous methanol and pentane of 4-tert-butylcyclohexylamines have shown significant solvent dependence. This research contributes to the understanding of solvent effects on chemical reactions, particularly in organic chemistry (Perrin, Fabian, & Rivero, 1998).
Organometallic Chemistry and Catalysis
- In the field of organometallic chemistry, (4-tert-butylcyclohexyl)methanamine has been studied as a ligand in ruthenium complexes. These complexes have been used in efficient transfer hydrogenation reactions, demonstrating potential applications in catalysis (Karabuğa et al., 2015).
Synthesis of Novel Chemical Compounds
- Research has also been focused on the synthesis of new chemical compounds involving 4-tert-butylcyclohexylamines. These include the synthesis of spirocyclamines and their reaction products under various conditions, contributing to the field of synthetic chemistry (Rulev et al., 1998).
Development of Imaging and Photocytotoxic Agents
- Iron(III) complexes including derivatives of methanamine have been synthesized and examined for their photocytotoxic properties. These studies are important in the development of novel imaging and therapeutic agents in biomedical research (Basu et al., 2014).
Applications in Liquid Crystalline Materials
- Investigations into liquid crystalline amines incorporating biphenyl ring systems, such as 4-tert-butylcyclohexylamines, have revealed their potential applications in the development of novel liquid crystalline materials. This research is significant in materials science (Macmillan & Labes, 1979).
Polymerization and Polymer Chemistry
- Studies have also been conducted on the atom transfer radical polymerization of acrylamides, including derivatives of methanamine. This research contributes to the field of polymer chemistry, particularly in understanding the polymerization processes of various monomers (Teodorescu & Matyjaszewski, 1999).
Safety and Hazards
“(4-Tert-butylcyclohexyl)methanamine” is classified as a dangerous substance. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, and not allowing contaminated work clothing out of the workplace .
properties
IUPAC Name |
(4-tert-butylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXMRDMJMWUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837421.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)
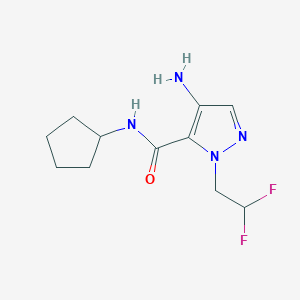

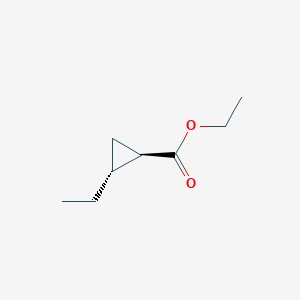
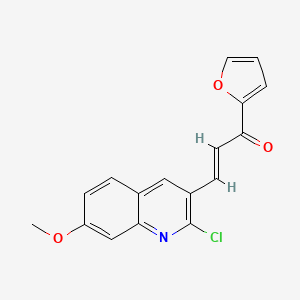
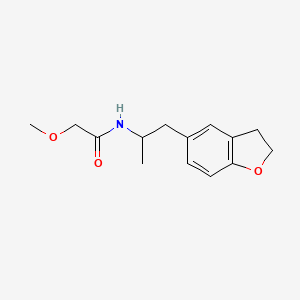
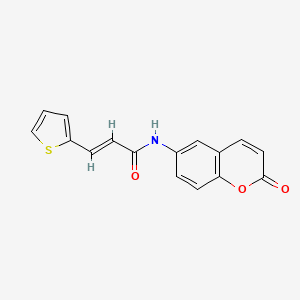
![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)
![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)
![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)